

Application Note: Accurate Quantification of Dioctyl Phthalate (DOP) using Isotope Dilution Mass Spectrometry

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Compound of Interest

Compound Name: *Dioctyl phthalate*

Cat. No.: *B3430187*

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Introduction

Dioctyl phthalate (DOP), a common plasticizer, is utilized in a wide array of polymer-based products, including medical devices and packaging materials. Due to its potential for leaching and subsequent human exposure, accurate quantification of DOP in various matrices is of paramount importance for safety and quality control. Isotope Dilution Mass Spectrometry (IDMS) has emerged as a definitive method for high-accuracy quantification. This technique minimizes matrix effects and compensates for sample loss during preparation by using a stable isotope-labeled internal standard. When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), IDMS provides exceptional selectivity and sensitivity for the analysis of DOP.

This application note provides a detailed protocol for the quantification of **Dioctyl Phthalate** (DOP) using Isotope Dilution Mass Spectrometry (IDMS) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Isotope Dilution Mass Spectrometry

IDMS is a primary ratio method that relies on the addition of a known amount of an isotopically enriched analog of the analyte (in this case, a deuterium-labeled DOP standard) to the sample.

[1] The isotopically labeled standard is chemically identical to the native analyte and thus behaves similarly during sample preparation, extraction, and chromatographic separation.[2] After achieving isotopic equilibrium, the sample is analyzed by mass spectrometry. The concentration of the native analyte is determined by measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard.[1] This approach effectively corrects for variations in sample workup and instrumental response, leading to highly accurate and precise measurements.[3]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of DOP in a solid polymer matrix (e.g., PVC) and a liquid matrix (e.g., wine).

Reagents and Materials

- Solvents: Isohexane (analytical grade), Acetone (analytical grade), Tetrahydrofuran (THF, HPLC grade).[4] All solvents should be tested for phthalate contamination prior to use.
- Standards:
 - **Diethyl phthalate** (DEP, >99% purity)
 - Deuterated di-n-octyl phthalate (DnOP-d4) internal standard.
- Glassware: All glassware should be heat-treated (e.g., at 400°C for at least 2 hours) to eliminate any potential phthalate contamination. Volumetric flasks, centrifuge tubes, autosampler vials with phthalate-free septa.
- Gases: Helium (carrier gas, 99.999% purity).

Standard Solution Preparation

- Stock Solutions (1 g/L):
 - Accurately weigh 100 mg of DOP into a 100 mL volumetric flask. Dissolve and make up to the mark with isohexane.
 - Prepare a stock solution of DnOP-d4 in a similar manner.

- **Working Standard Solutions:** Prepare a series of calibration standards by diluting the stock solutions to the desired concentrations (e.g., in the range of 1-1000 ng/mL). Each calibration standard should contain a constant concentration of the DnOP-d4 internal standard.

Sample Preparation

A. Solid Polymer Matrix (e.g., PVC)

- **Sample Weighing:** Accurately weigh approximately 50 mg of the polymer sample into a glass centrifuge tube.
- **Internal Standard Spiking:** Add a known amount of the DnOP-d4 internal standard solution to the sample.
- **Dissolution:** Add 5 mL of THF to the tube and sonicate for 30 minutes to dissolve the polymer.
- **Precipitation:** Add a non-polar solvent like hexane to precipitate the polymer, leaving the phthalates in the supernatant.
- **Centrifugation:** Centrifuge the sample to pellet the precipitated polymer.
- **Extraction:** Carefully transfer the supernatant to a clean tube.
- **Concentration:** Evaporate the solvent under a gentle stream of nitrogen.
- **Reconstitution:** Reconstitute the residue in a known volume of isohexane (e.g., 1 mL) for GC-MS analysis.

B. Liquid Matrix (e.g., Wine)

- **Sample Measurement:** Place 12.5 mL of the wine sample into a 50 mL centrifuge tube.
- **Internal Standard Spiking:** Add a known amount of the DnOP-d4 internal standard solution.
- **Liquid-Liquid Extraction:** Add 10 mL of isohexane to the tube. Shake vigorously for at least one minute.

- Phase Separation: Allow the layers to separate. This can be accelerated in an ultrasonic bath at 50°C for 30 minutes.
- Collection of Organic Phase: Transfer 8 mL of the upper organic phase to a clean test tube.
- Concentration: Evaporate the solvent under a gentle stream of nitrogen at 35°C, avoiding complete dryness.
- Reconstitution: Reconstitute the residue with 1 mL of isohexane.

GC-MS Analysis

The following are typical GC-MS parameters. These may need to be optimized for the specific instrument and application.

- Gas Chromatograph: Agilent 7890A or similar.
- Mass Spectrometer: Agilent 7000-Triple-Quad or similar.
- Column: DB-5MS (30 m × 0.25 mm I.D., 0.25 µm film thickness).
- Injector: Splitless mode, 1 µL injection volume. Injector temperature maintained at 150°C for 0.5 min, then increased to 280°C at a rate of 200°C/min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program: Initial temperature of 100°C held for 1 min, then ramped to 230°C at 10°C/min, then to 270°C at 10°C/min and held for 2 min, and finally to 300°C at 25°C/min and held for 8 min.
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 250°C.
 - Transfer Line Temperature: 300°C.
 - Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

- Quantification and Qualifier Ions: Monitor specific ions for both DOP and the DnOP-d4 internal standard. For DnOP-d4, a common quantification ion is m/z 153.

Data Presentation

The following tables summarize typical performance data for the analysis of phthalates using IDMS.

Table 1: Method Performance Characteristics for Phthalate Analysis in PVC

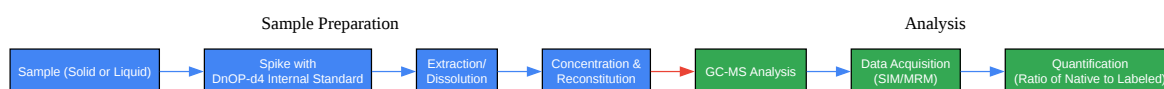
Parameter	Value	Reference
Repeatability (RSD)	$\leq 2.17\%$	
Reproducibility (RSD)	$\leq 2.16\%$	
Relative Expanded Uncertainty	$\leq 5.6\%$	

Table 2: Performance Data for Plasticizer Analysis in Medical Infusion Sets

Parameter	Value	Reference
Average Recovery	91.8–122%	
Relative Standard Deviation (RSD)	1.8–17.8%	
Limit of Quantification (LOQ)	54.1 to 76.3 ng/g	

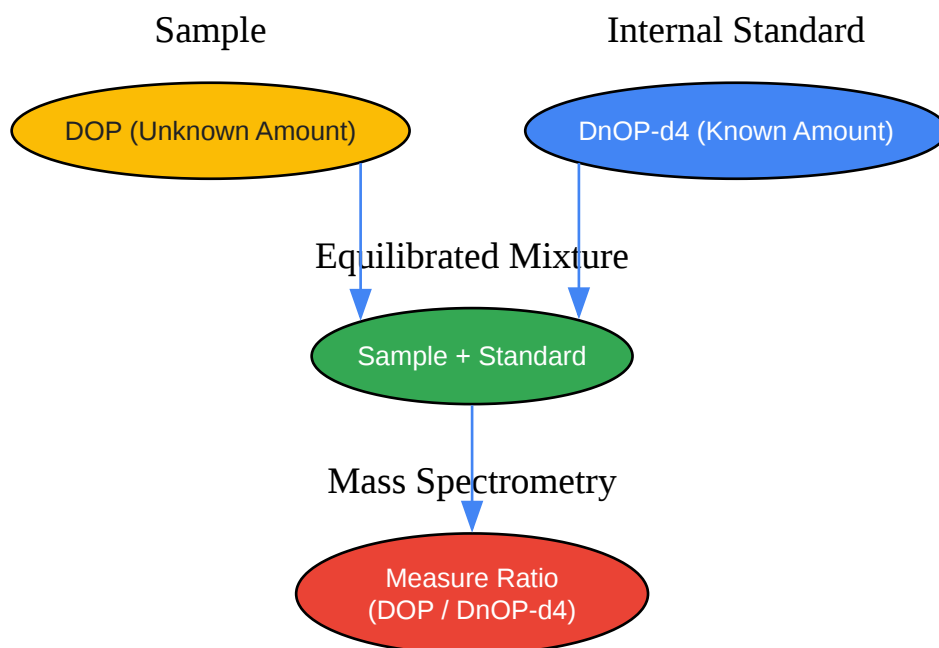
Visualizations

The following diagrams illustrate the experimental workflow for DOP quantification using IDMS.



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Caption: Experimental workflow for DOP quantification by IDMS.



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Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

Isotope Dilution Mass Spectrometry coupled with GC-MS is a powerful and reliable technique for the accurate quantification of **Diethyl Phthalate** in a variety of matrices. The use of a stable isotope-labeled internal standard effectively compensates for analytical variability, ensuring high precision and accuracy. The detailed protocols and performance data presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to implement this methodology for routine analysis and quality control. Proper precautions to avoid background contamination are crucial for achieving low detection limits and reliable results.

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